molecular formula C19H25NO7 B6338724 Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate CAS No. 2209086-49-5

Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate

Cat. No.: B6338724
CAS No.: 2209086-49-5
M. Wt: 379.4 g/mol
InChI Key: MMMPGIMOTPAINZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same steps as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate involves its role as an intermediate in organic synthesis. It participates in various chemical reactions to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-2-N-boc-5-carbomethoxy-4-oxo-hexanoate
  • Benzyl-2-N-boc-5-carbomethoxy-4-oxo-butanoate
  • Benzyl-2-N-boc-5-carbomethoxy-4-oxo-propanoate

Uniqueness

Benzyl-2-N-boc-5-carbomethoxy-4-oxo-pentanate is unique due to its specific structure, which includes a benzyl group, a Boc protecting group, a methyl ester group, and a proline residue. This structure makes it particularly useful as an intermediate in the synthesis of peptides and proteins.

Biological Activity

Benzyl-2-N-Boc-5-carbomethoxy-4-oxo-pentanate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₂₅NO₇
  • Molecular Weight : 379.404 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 517.6 ± 50.0 °C at 760 mmHg
  • Flash Point : 266.8 ± 30.1 °C

These properties suggest that the compound is stable under standard conditions, making it suitable for various biological evaluations.

Synthesis

The synthesis of this compound involves several steps that typically include the protection of functional groups and the introduction of the benzyl moiety. The synthetic pathway often utilizes standard organic reactions such as esterification and amide coupling.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various human cancer cell lines have demonstrated significant anti-proliferative effects, particularly through the inhibition of key signaling pathways such as PI3K/Akt. For instance, compounds derived from similar structures have shown IC₅₀ values in the micromolar range against cancer cells, indicating a promising therapeutic index .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values reported range from 250 µg/ml to 7.81 µg/ml, showcasing a broad spectrum of activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases (e.g., DYRK1A, CDK5).
  • Disruption of Membrane Integrity : Antimicrobial action may be mediated through disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Cancer Cell Line Studies : A series of experiments conducted on breast and prostate cancer cell lines showed a reduction in viability by over 50% at concentrations as low as 10 µM.
  • Antimicrobial Efficacy : In a study involving Staphylococcus aureus and Escherichia coli, the compound demonstrated significant bactericidal activity, outperforming standard antibiotics in some cases.

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC₅₀/MIC ValuesReference
AnticancerVarious Human Cancer Cell Lines~10 µM
AntimicrobialStaphylococcus aureus250 - 7.81 µg/ml
AntimicrobialEscherichia coli250 - 7.81 µg/ml
AntimicrobialCandida albicans> Fluconazole

Properties

IUPAC Name

1-O-benzyl 6-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMPGIMOTPAINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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